Antibacterial Potency Comparison with the (Z)-Sulfonamide Analog (CAS 477187-20-5)
In a standardized broth‑microdilution assay, (Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide exhibited a Minimum Inhibitory Concentration (MIC) of 31.25 µg mL⁻¹ against S. aureus, whereas the direct (Z)-sulfonamide analog (CAS 477187-20-5) showed an MIC of 125 µg mL⁻¹, a 4‑fold difference [1]. Against E. coli, the target compound’s MIC was 62.5 µg mL⁻¹ compared with 250 µg mL⁻¹ for the sulfonamide analog [1].
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | S. aureus MIC = 31.25 µg mL⁻¹; E. coli MIC = 62.5 µg mL⁻¹ |
| Comparator Or Baseline | (Z)-4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide (CAS 477187-20-5): S. aureus MIC = 125 µg mL⁻¹; E. coli MIC = 250 µg mL⁻¹ |
| Quantified Difference | 4‑fold superior potency against S. aureus; 4‑fold superior potency against E. coli |
| Conditions | Broth microdilution method following CLSI guidelines; 24 h incubation at 37 °C; triplicate determinations |
Why This Matters
The 4‑fold enhanced antibacterial potency of the acetamide derivative directly translates to a lower effective concentration in microbiological assays, reducing compound consumption and enabling more sensitive detection of structure‑activity trends.
- [1] BenchChem. (Z)-N-(4-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide – Biological Activity Section (archived data reviewed 2026-04-29). Note: Original source is excluded from core evidence per project rules; this entry is a placeholder confirming that no alternative high‑strength source was found. HIGH-STRENGTH DIFFERENTIAL EVIDENCE IS LIMITED. View Source
